molecular formula C9H18ClNO B13589569 7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride

7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride

Katalognummer: B13589569
Molekulargewicht: 191.70 g/mol
InChI-Schlüssel: UPRJXUXQSGFFPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride (C₁₀H₁₄Cl₂N₂O₂, molecular weight: 265.14 g/mol) is a spirocyclic compound featuring a six-membered oxa (oxygen-containing) ring fused to a five-membered aza (nitrogen-containing) ring, with two methyl groups at the 7-position . It is cataloged under CAS identifier EN300-37139132 and is commonly used in pharmaceutical research as a building block for drug discovery. The compound requires storage in an inert atmosphere at 2–8°C to maintain stability . As of March 2025, it is listed as out of stock by major suppliers, though alternative analogs remain accessible .

Eigenschaften

Molekularformel

C9H18ClNO

Molekulargewicht

191.70 g/mol

IUPAC-Name

7,7-dimethyl-6-oxa-2-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c1-8(2)3-4-9(7-11-8)5-10-6-9;/h10H,3-7H2,1-2H3;1H

InChI-Schlüssel

UPRJXUXQSGFFPT-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC2(CNC2)CO1)C.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Four-Step Synthesis from 3-((Benzylamino)methyl)oxetane-3-ol

A patented method describes a four-step synthesis starting from 3-((benzylamino)methyl)oxetane-3-ol, which is reacted with chloroacetyl chloride to introduce an acyl group, followed by base-induced cyclization, reduction, and catalytic hydrogenation to yield the target spiro compound (as a free base, convertible to hydrochloride salt).

Step Reaction Description Reagents/Conditions Notes Yield
1 Acylation of 3-((benzylamino)methyl)oxetane-3-ol Chloroacetyl chloride, triethylamine, dichloromethane, ≤10°C, 16 h Triethylamine acts as base; temperature controlled to avoid side reactions Isolated compound 2 (benzyl-protected intermediate)
2 Self-cyclization Sodium hydride or other strong base, inert atmosphere, aprotic solvent Generates spirocyclic intermediate compound 3 Not specified
3 Reduction Lithium aluminum hydride, inert atmosphere, aprotic solvent Reduces ketone or acyl functionalities to alcohols Molar ratio compound 3:reducing agent 1:1–5 (preferably 1:1.1–2)
4 Catalytic hydrogenation Pd/C catalyst, H2 pressure 20–100 psi, 20–50°C, 8–20 h, acetic acid as activator Removes benzyl protecting group to yield final amine High yield; suitable for scale-up

This route benefits from inexpensive, commercially available starting materials, mild reaction conditions, and relatively short synthesis time, making it industrially viable.

Alternative Synthetic Approaches via Pyrimidine Derivatives

Other synthetic studies involving 7-oxa-2-azaspiro[3.5]nonane scaffolds incorporate this core into more complex molecules such as pyrido[3,4-d]pyrimidine derivatives. These methods often involve:

  • Nucleophilic substitution reactions on chloro-substituted pyrimidines with the spiro amine.
  • Oxidation steps using m-chloroperbenzoic acid (m-CPBA) to generate sulfone intermediates.
  • Subsequent displacement reactions to introduce various substituents.

While these methods focus on functionalized derivatives rather than the simple hydrochloride salt, they demonstrate the versatility of the 7,7-dimethyl-6-oxa-2-azaspiro[3.5]nonane intermediate in medicinal chemistry.

Supporting Synthetic Data and Characterization

A supporting information document reports the synthesis of 7-methyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride with an 85% yield as a yellow solid (mp 163-165 °C). Characterization data include:

  • ^1H NMR (400 MHz, CDCl3): signals consistent with spirocyclic structure.
  • ^13C NMR (126 MHz, CDCl3): resonances at δ 79.5, 75.9, 41.1 ppm, etc.
  • HRMS (ESI): m/z consistent with molecular ion [M+H]^+ at 238.9933 found 238.9930.

These data confirm the successful synthesis and purity of the spiro compound.

Comparative Analysis of Preparation Methods

Feature Four-Step Acylation-Cyclization-Reduction-Hydrogenation Pyrimidine Derivative Functionalization Direct Synthesis (Supporting Info)
Starting Material 3-((benzylamino)methyl)oxetane-3-ol 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine 7-methyl-6-oxa-2-azaspiro[3.5]nonane
Key Reactions Acylation, base cyclization, LiAlH4 reduction, catalytic hydrogenation Nucleophilic substitution, oxidation, displacement General procedure J (not fully detailed)
Reaction Conditions Mild temperatures, inert atmosphere, catalytic hydrogenation under H2 pressure Elevated temperatures, use of m-CPBA, NaH or Cs2CO3 bases Not specified in detail
Yield High, suitable for industrial scale Moderate, for derivatized compounds 85% isolated yield
Product 2,5-dioxa-8-azaspiro[3.5]nonane (convertible to hydrochloride salt) Functionalized pyrimidine derivatives 7-methyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride

Summary of Research Findings

  • The patented four-step method provides a robust and scalable route to 7,7-dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride, featuring accessible reagents and controllable reaction parameters.
  • Functionalization of the spiro core is feasible via pyrimidine chemistry, enabling the synthesis of biologically active derivatives.
  • Characterization data confirm the structural integrity and purity of the synthesized hydrochloride salt.
  • Reaction parameters such as choice of base, solvent, temperature, and hydrogen pressure critically influence yield and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including neuroprotective and anticonvulsant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Similarities

The compound’s spirocyclic framework is shared with several analogs, but substitutions and heteroatom positioning significantly alter properties. Key comparisons include:

Table 1: Structural and Commercial Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score Price (per 100mg) Applications/Notes
7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane HCl (EN300-37139132) C₁₀H₁₄Cl₂N₂O₂ 265.14 6-oxa, 2-aza, 7,7-dimethyl Reference N/A (out of stock) Drug discovery scaffold
7-Oxa-2-azaspiro[3.5]nonane HCl (1417633-09-0) C₇H₁₂ClNO 163.65 7-oxa, 2-aza, no methyl groups 0.74 ~$220–270 Intermediate for heterocyclic synthesis
7-Methyl-2,7-diazaspiro[3.5]nonane diHCl (1588441-26-2) C₈H₁₈Cl₂N₂ 229.15 2,7-diaza, 7-methyl 0.66–0.95 ~$265 Sigma receptor ligand candidate
2-Methyl-2,7-diazaspiro[3.5]nonane diHCl (1610028-42-6) C₈H₁₈Cl₂N₂ 229.15 2,7-diaza, 2-methyl 0.66–0.95 ~$231 Pharmacological scaffold
5-Oxa-2-azaspiro[3.5]nonane oxalate (1427359-47-4) C₈H₁₃NO₃·C₂H₂O₄ 265.23 5-oxa, 2-aza, oxalate salt 0.91 ~$593 Enhanced solubility due to oxalate

Key Differences and Implications

Heteroatom Positioning: The target compound’s 6-oxa vs.

Pharmacological Activity :

  • 2,7-Diazaspiro derivatives (e.g., 1588441-26-2) demonstrate affinity for Sigma receptors, suggesting that nitrogen positioning is critical for target engagement . In contrast, oxa-azaspiro compounds may prioritize solubility over receptor interaction.

Commercial Availability: While the target compound is currently unavailable, analogs like 2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride (1610028-42-6) are stocked at ~$231/100mg, making them practical alternatives .

Q & A

Q. What are the common synthetic routes for 7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of precursors containing oxa and azaspiro moieties. Key steps include:
  • Nucleophilic substitution under basic conditions to form the spirocyclic backbone .
  • Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction efficiency .
  • Acid/base catalysts to promote cyclization, with temperature control (50–80°C) to avoid side reactions .
  • Critical Parameters :
ParameterOptimal RangeImpact on Yield/Purity
SolventDMF, THFHigher polarity improves cyclization
Temperature60–70°CPrevents decomposition
Catalyst Loading5–10 mol% (acid/base)Balances reaction rate vs. side products
Computational tools (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .

Q. What structural features distinguish this compound from related spirocyclic derivatives, and how do these impact its chemical reactivity?

  • Methodological Answer : The compound’s uniqueness arises from:
  • A 6-oxa-2-azaspiro[3.5]nonane core with dimethyl substitution at C7, introducing steric hindrance .
  • Comparative Analysis:
CompoundKey Structural DifferenceReactivity Impact
6,6-Dimethyl-7-Oxa-1-Azaspiro[3.5]nonaneDimethyl at C6 (vs. C7)Alters ring strain and nucleophilicity
2-Oxa-7-Azaspiro[3.5]nonanePositional swap of N and OChanges hydrogen-bonding capacity
The C7 dimethyl groups reduce conformational flexibility, favoring selective reactions at the azaspiro nitrogen .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound compared to structurally similar spirocyclic derivatives?

  • Methodological Answer : Discrepancies often stem from:
  • Assay Variability : Standardize in vitro conditions (e.g., pH, temperature) to isolate structural effects .
  • Structural Modifications : Synthesize analogs (e.g., varying substituents at C7) and compare activity trends using dose-response assays .
  • Computational Modeling : Perform molecular docking to assess binding affinity differences caused by steric or electronic variations .
    Example: If neuroprotective effects are inconsistent, validate target engagement via SPR (surface plasmon resonance) to quantify binding kinetics .

Q. What methodological approaches are recommended for elucidating the interaction mechanisms of this compound with biological targets?

  • Methodological Answer : A multi-technique strategy is advised:
  • Biophysical Assays :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
  • NMR Spectroscopy : Map binding epitopes using 1H^1H-15N^{15}N HSQC on labeled proteins .
  • Computational Tools :
  • Molecular Dynamics Simulations : Track conformational changes in targets upon ligand binding .
  • Structure-Activity Relationship (SAR) : Correlate substituent changes (e.g., methyl vs. ethyl groups) with activity shifts .

Q. How can reaction engineering principles be applied to optimize the scalability of this compound's synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Apply Quality by Design (QbD) principles:
  • Design of Experiments (DOE) : Screen variables (e.g., solvent, catalyst ratio) to identify critical quality attributes (CQAs) .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor cyclization in real-time .
  • Scale-Up Considerations :
ParameterLab ScalePilot Scale
Mixing EfficiencyMagnetic stirrerHigh-shear mixer
Heat TransferOil bathJacketed reactor
Ensure stereochemical fidelity by maintaining low reaction temperatures (<70°C) and avoiding protic solvents that may racemize intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.